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Compound of Interest

Compound Name: Vegfr-2-IN-40

Cat. No.: B12376404 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for cross-reactivity data on "Vegfr-2-IN-40" did not yield any specific

information for a compound with this designation. Consequently, this guide provides a

comparative analysis of three well-characterized Vascular Endothelial Growth Factor Receptor-

2 (VEGFR-2) inhibitors: the highly selective compound CHMFL-VEGFR2-002, and the broader-

spectrum clinical agents Sorafenib and Sunitinib. This comparison aims to provide a valuable

resource for researchers evaluating VEGFR-2 inhibitors with different selectivity profiles.

Kinase Selectivity Profile: A Head-to-Head
Comparison
The following table summarizes the inhibitory activity (IC50 or GI50 in nM) of CHMFL-VEGFR2-

002, Sorafenib, and Sunitinib against a panel of kinases. Lower values indicate greater

potency. It is important to note that the data for CHMFL-VEGFR2-002 comes from a different

study and assay methodology than the data for Sorafenib and Sunitinib, which were compared

head-to-head in a separate study.[1] Therefore, direct comparison of absolute values between

CHMFL-VEGFR2-002 and the other two inhibitors should be interpreted with caution.
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Kinase Target
CHMFL-VEGFR2-
002 (GI50, nM)

Sorafenib (Ki app,
nM)

Sunitinib (Ki app,
nM)

VEGFR-2 150 90 80

VEGFR-1 >10,000 26 15

VEGFR-3 >10,000 20 20

PDGFRα 620 57 2

PDGFRβ 618 57 2

c-Kit >10,000 68 81

Flt-3 >10,000 58 250

RET >10,000 43 Not Reported

Raf-1 Not Reported 6 Not Reported

B-Raf Not Reported 22 Not Reported

B-Raf (V600E) Not Reported 38 Not Reported

FGFR1 >10,000 580 Not Reported

FGFR3 >10,000 Not Reported Not Reported

CSF1R >10,000 Not Reported Not Reported

Abl >10,000 Not Reported Not Reported

EphA2 >10,000 Not Reported Not Reported

DDR2 >10,000 Not Reported Not Reported

Data for CHMFL-VEGFR2-002 is from a BaF3 cell-based proliferation assay (GI50).[2] Data for

Sorafenib and Sunitinib is from biochemical kinase assays (Ki app).[1]

Experimental Protocols
In Vitro VEGFR-2 Kinase Inhibition Assay
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This protocol outlines a typical in vitro enzyme-linked immunosorbent assay (ELISA)-based

method for determining the inhibitory activity of compounds against VEGFR-2.

Materials:

Recombinant human VEGFR-2 kinase domain

Poly(Glu, Tyr) 4:1 peptide substrate

96-well microplates

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01%

Tween-20)

ATP solution

Test compounds (dissolved in DMSO)

Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)

TMB (3,3’,5,5’-tetramethylbenzidine) substrate

Stop solution (e.g., 1 M H2SO4)

Microplate reader

Procedure:

Coating: Coat the wells of a 96-well microplate with the Poly(Glu, Tyr) substrate and incubate

overnight at 4°C.

Washing: Wash the wells multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20)

to remove any unbound substrate.

Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer

(e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
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Compound Addition: Add serial dilutions of the test compounds (and a DMSO control) to the

wells.

Enzyme Addition: Add the recombinant VEGFR-2 kinase to the wells.

Reaction Initiation: Initiate the kinase reaction by adding ATP to the wells. Incubate the plate

at 30°C for a defined period (e.g., 60 minutes).

Washing: Stop the reaction by washing the wells to remove ATP and unbound reagents.

Antibody Incubation: Add the anti-phosphotyrosine-HRP antibody to the wells and incubate

for 1-2 hours at room temperature to allow binding to the phosphorylated substrate.

Washing: Wash the wells to remove any unbound antibody.

Detection: Add the TMB substrate to the wells and incubate in the dark until a blue color

develops.

Stopping the Reaction: Stop the color development by adding the stop solution, which will

turn the color to yellow.

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

Data Analysis: Calculate the percent inhibition for each compound concentration relative to

the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Key Processes
VEGFR-2 Signaling Pathway
The following diagram illustrates the major signaling cascades initiated by the activation of

VEGFR-2 upon binding of its ligand, VEGF. This pathway is crucial for angiogenesis, the

formation of new blood vessels.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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